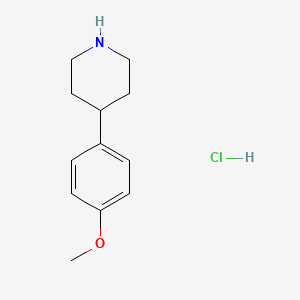

4-(4-Methoxyphenyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHXQDYBGATGPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00986855 | |

| Record name | 4-(4-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6748-48-7 | |

| Record name | 4-(4-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Methoxyphenyl)piperidine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 4-(4-Methoxyphenyl)piperidine Hydrochloride

Introduction

In the landscape of modern drug discovery and development, the piperidine moiety stands out as one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals.[1] Its versatile structure is a cornerstone in the design of therapeutic agents targeting a wide array of biological systems. Within this important class of compounds, this compound serves as a critical building block and intermediate for the synthesis of more complex molecules, particularly those with applications in neuroscience and as potential antipsychotics.[2]

This guide provides an in-depth examination of the core physical and chemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to deliver a practical understanding of these properties, the causality behind their measurement, and their implications for experimental design and synthesis. By grounding our discussion in established analytical protocols and their underlying principles, we offer a self-validating framework for the reliable characterization of this important compound.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. These parameters dictate everything from appropriate storage conditions and solvent selection for reactions to the design of formulation and toxicological studies. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6748-48-7 | [3][4][5] |

| Molecular Formula | C₁₂H₁₇NO·HCl (or C₁₂H₁₈ClNO) | [3][4][6] |

| Molecular Weight | 227.73 g/mol | [3][4] |

| Appearance | White solid or crystalline powder | [2][3] |

| Melting Point | 174-176 °C | [2] |

| Solubility | Soluble in water and ethanol | [2] |

| Purity | ≥95% - ≥97% (Typical commercial grades) | [3][5] |

The hydrochloride salt form is intentionally prepared to enhance the compound's stability and aqueous solubility compared to its free base, 4-(4-methoxyphenyl)piperidine. This is a common strategy in pharmaceutical chemistry to improve the handling characteristics and bioavailability of amine-containing molecules.

Structural Elucidation and Spectroscopic Signature

The identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like DMSO-d₆ or D₂O, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each type of proton. Key signals would include: a singlet for the methoxy (-OCH₃) protons around 3.7 ppm, two sets of doublets in the aromatic region (approx. 6.8-7.2 ppm) for the protons on the phenyl ring, and a series of multiplets in the aliphatic region (approx. 1.5-3.5 ppm) for the non-equivalent protons of the piperidine ring. The proton on the nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands would include a broad peak above 2500 cm⁻¹ corresponding to the N-H⁺ stretch of the ammonium salt, C-H stretching bands for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) protons, C=C stretching for the aromatic ring (~1600 cm⁻¹ and ~1500 cm⁻¹), and a strong C-O stretch for the methoxy ether group (~1250 cm⁻¹).

-

Mass Spectrometry (MS): In MS analysis, the molecular ion peak would correspond to the free base (C₁₂H₁₇NO), with an expected m/z value of approximately 191.27.[7] The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of the methoxy group, providing further structural confirmation.

Experimental Protocols for Physical Characterization

To ensure data integrity and reproducibility, the adoption of standardized, rigorous experimental protocols is non-negotiable. The following sections detail the methodologies for determining the most critical physical properties of this compound.

Protocol 1: Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.

Methodology (Using a Digital Melting Point Apparatus):

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any large crystals gently with a spatula.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. A sample height of 2-3 mm is ideal.[8] Using too much sample can lead to an artificially broad melting range.[9]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the apparatus.[10]

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by setting a fast ramp rate (e.g., 10-20°C/minute) to find a rough range.[8]

-

Accurate Determination: Set the starting temperature to at least 15-20°C below the expected melting point (e.g., set start to 155°C for an expected MP of ~175°C).[10] Set a slow ramp rate of 1-2°C per minute. This slow heating is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a transparent liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For pure this compound, this should be a sharp range around 174-176°C.[2]

Workflow for Physical Property Verification

The logical flow for characterizing a new batch of a chemical standard like this compound is crucial for ensuring quality control in a research setting.

Caption: Workflow for the physical and structural characterization of a chemical sample.

Protocol 2: Qualitative Solubility Assessment

Solubility dictates the choice of solvents for reactions, purification, and analytical sample preparation. As a hydrochloride salt, this compound's solubility is significantly influenced by the protonation of the piperidine nitrogen.

Principle: The ionic nature of the ammonium hydrochloride group imparts high polarity to the molecule, making it soluble in polar protic solvents like water and ethanol. It is expected to have lower solubility in nonpolar solvents.

Methodology:

-

Preparation: To a series of small, labeled test tubes, add approximately 10-20 mg of this compound.

-

Solvent Addition: To the first tube, add the test solvent (e.g., deionized water) dropwise, starting with 0.5 mL.

-

Observation: After each addition, vortex or agitate the tube for 30 seconds. Observe if the solid dissolves completely.

-

Categorization:

-

Soluble: If the compound dissolves completely in ≤ 1 mL of solvent.

-

Slightly Soluble: If the compound requires > 1 mL of solvent to dissolve or leaves a small amount of undissolved solid.

-

Insoluble: If the majority of the solid does not dissolve even after adding several milliliters of solvent.

-

-

Testing Series: Repeat steps 2-4 with a range of common laboratory solvents, such as ethanol, methanol, dimethyl sulfoxide (DMSO), and a nonpolar solvent like toluene or hexanes for comparison.

-

Justification: Documenting solubility in solvents like DMSO is critical for researchers preparing stock solutions for biological assays. The observed high solubility in water and ethanol confirms the expected behavior of an amine salt.[2]

From Free Base to Hydrochloride Salt

The conversion of the parent amine to its hydrochloride salt is a fundamental step that drastically alters its physical properties, primarily solubility.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. SDS of this compound, Safety Data Sheets, CAS 6748-48-7 - chemBlink [chemblink.com]

- 5. This compound, CasNo.6748-48-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. 4-(4-METHOXY-PHENYL)-PIPERIDINE HYDROCHLORIDE [chemicalbook.com]

- 7. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

4-(4-Methoxyphenyl)piperidine hydrochloride chemical structure

An In-depth Technical Guide to 4-(4-Methoxyphenyl)piperidine Hydrochloride: Structure, Synthesis, and Application

Abstract

The 4-arylpiperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutics.[1] This guide provides a comprehensive technical overview of a key exemplar, this compound (CAS No: 6748-48-7), tailored for researchers, chemists, and drug development professionals. From its fundamental physicochemical properties and spectroscopic signature to robust synthetic strategies and its strategic role in drug design, this document synthesizes foundational knowledge with field-proven insights. We will explore the causality behind analytical and synthetic choices, framing each protocol as a self-validating system to ensure scientific integrity and reproducibility.

Part 1: Core Molecular Profile and Characterization

A thorough understanding of a chemical entity begins with its fundamental structure and verifiable properties. This section details the molecular identity of this compound and the analytical techniques required for its unambiguous confirmation.

Chemical Identity and Structural Features

This compound is an organic salt consisting of a protonated 4-(4-methoxyphenyl)piperidine cation and a chloride anion. The piperidine ring, a saturated six-membered heterocycle, provides a versatile, three-dimensional scaffold that is a frequent component in central nervous system (CNS) agents and other pharmaceuticals.[2][3] The key structural elements are:

-

The Piperidine Ring: Confers basicity and a defined conformational geometry. Its nitrogen atom is the site of protonation, forming the hydrochloride salt.

-

The 4-Methoxyphenyl Group: An aromatic substituent at the C4 position of the piperidine ring. The para-methoxy group (-OCH₃) can act as a hydrogen bond acceptor and influences the electronic properties and metabolic stability of the molecule.

-

The Hydrochloride Salt: The salt form is critical for practical application. By converting the basic free amine into its hydrochloride salt, both aqueous solubility and solid-state stability are significantly enhanced, simplifying handling, formulation, and purification processes.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-(4-methoxyphenyl)piperidine;hydrochloride | [4] |

| CAS Number | 6748-48-7 | [5][6][7] |

| Molecular Formula | C₁₂H₁₇NO·HCl | [5][6] |

| Molecular Weight | 227.73 g/mol | [5][6][7] |

Physicochemical Properties

The bulk properties of the compound are critical for its handling, storage, and application in synthetic protocols.

| Property | Description | Source(s) |

| Appearance | White to off-white crystalline solid/powder. | [7][8] |

| Melting Point | 174-176 °C | [8] |

| Solubility | Soluble in water and ethanol. | [8] |

Spectroscopic Validation: A Self-Validating System

Structural confirmation is not based on a single technique but on the convergence of data from multiple, independent analytical methods. This approach forms a self-validating system, providing the highest degree of confidence in the compound's identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy is chosen to elucidate the precise connectivity of atoms by mapping the chemical environment of every proton (¹H) and carbon (¹³C) atom.

-

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) is used to determine the exact molecular weight and to gain structural insights from fragmentation patterns, confirming the overall composition.

Expected Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear "fingerprint." Key expected signals include:

-

A singlet around 3.7-3.8 ppm for the three methoxy (-OCH₃) protons.

-

Two doublets in the aromatic region (approx. 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

A series of multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the protons on the piperidine ring. The protonated amine (N-H) may appear as a broad singlet.

-

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the number of unique carbon environments. Expected signals include:

-

A signal around 55 ppm for the methoxy carbon.

-

Four distinct signals in the aromatic region (approx. 114-158 ppm), with two signals for the quaternary carbons and two for the protonated carbons.

-

Three signals for the piperidine ring carbons in the aliphatic region (approx. 30-50 ppm).

-

-

FTIR Spectroscopy: The infrared spectrum reveals key functional groups.[9][10]

-

~2400-2700 cm⁻¹ (broad): A strong, broad absorption characteristic of the N⁺-H stretch of a secondary amine salt.

-

~2800-3000 cm⁻¹: Absorptions corresponding to aliphatic C-H stretching from the piperidine ring.

-

~1610, 1510, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1245 cm⁻¹ (strong): Asymmetric C-O-C (aryl ether) stretching, a key indicator of the methoxy group.

-

~1030 cm⁻¹ (strong): Symmetric C-O-C stretching.

-

-

Mass Spectrometry (EI-MS): When analyzing the free base (C₁₂H₁₇NO), the mass spectrum would be expected to show:

-

Molecular Ion (M⁺): A peak at m/z = 191, corresponding to the molecular weight of the free base.[4]

-

Key Fragments: Fragmentation patterns would likely involve the loss of substituents from the piperidine ring or cleavage of the bond between the two rings, providing further structural confirmation.

-

Part 2: Synthesis and Purification Workflow

The 4-arylpiperidine core can be constructed through several robust synthetic strategies. The choice of method is often dictated by the availability of starting materials, desired scale, and substituent tolerance. Common approaches include the arylation of piperidone derivatives or palladium-catalyzed cross-coupling reactions.[11][12]

Retrosynthetic Analysis and Strategy

A logical and common approach to 4-(4-Methoxyphenyl)piperidine involves a Grignard reaction. This strategy disconnects the molecule at the C4-aryl bond, tracing it back to a commercially available piperidone precursor and an aryl halide. This method is advantageous due to its reliability and the widespread availability of the required building blocks.

Caption: Retrosynthetic analysis of this compound.

Example Experimental Protocol: Grignard-Based Synthesis

This protocol describes a three-step synthesis starting from N-Boc-4-piperidone. The Boc (tert-butyloxycarbonyl) protecting group is chosen for its stability under the basic Grignard reaction conditions and its facile removal under acidic conditions, which conveniently coincides with the final salt formation step.

Step 1: Grignard Reaction - Formation of N-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of 4-bromoanisole (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reagent formation.

-

Causality: Anhydrous conditions are critical as Grignard reagents react violently with water. The inert atmosphere prevents oxidation.

-

-

Addition: Cool the Grignard solution to 0 °C. Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Causality: The exothermic reaction is controlled by slow addition at low temperature to prevent side reactions.

-

-

Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction mixture by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Causality: NH₄Cl is a mild acid that protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent without causing undesired side reactions like dehydration.

-

-

Extraction & Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Reduction of Tertiary Alcohol & Deprotection

-

Reaction Setup: Dissolve the crude alcohol from Step 1 in glacial acetic acid. Add palladium on carbon (10% Pd/C, ~5 mol%) as the catalyst.

-

Hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (TLC monitoring).

-

Causality: This is a hydrogenolysis reaction. Acetic acid serves as both the solvent and a proton source, facilitating the reduction of the tertiary benzylic alcohol. Pd/C is a highly effective catalyst for this transformation.

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

Step 3: Salt Formation and Purification

-

Acidification: Dissolve the crude product from Step 2 in a minimal amount of isopropanol or ethyl acetate. Add a solution of HCl in diethyl ether or isopropanol dropwise until the solution is acidic (test with pH paper).

-

Causality: The addition of ethereal HCl protonates the basic piperidine nitrogen, causing the hydrochloride salt to precipitate out of the less polar organic solvent.

-

-

Crystallization: Stir the resulting slurry at 0 °C for 1-2 hours to maximize precipitation.

-

Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

-

Causality: Washing with a cold, non-polar solvent like ether removes residual organic impurities without dissolving the desired salt product.

-

Part 3: Role and Application in Drug Discovery

The true value of a chemical building block is realized in its application. The 4-(4-methoxyphenyl)piperidine scaffold is a privileged structure because it favorably balances key physicochemical and pharmacokinetic properties.[1][13]

A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is not merely a passive linker; it actively contributes to a molecule's drug-like properties.[1][2]

-

Modulating Physicochemical Properties: The basic nitrogen (pKa ≈ 8-10 for the conjugate acid) is often protonated at physiological pH. This positive charge can be used to enhance water solubility and form critical ionic interactions with biological targets, such as the carboxylate side chains of aspartate or glutamate residues.

-

Improving Pharmacokinetics (ADME): The saturated, lipophilic nature of the piperidine ring can improve a compound's ability to cross cell membranes. Its metabolic stability is generally high, though it can be a site of N-dealkylation or ring oxidation, a factor medicinal chemists must consider.[1]

-

Vectorial Exit for SAR: The piperidine ring offers multiple vectors for chemical modification (at the N1 position or other ring carbons) to explore structure-activity relationships (SAR) and fine-tune a compound's potency, selectivity, and safety profile.

Potential Biological Interactions

The 4-arylpiperidine framework is a known pharmacophore for a variety of biological targets, especially G-protein coupled receptors (GPCRs) and ion channels. While this compound itself is a building block, not an active drug, derivatives are explored as antipsychotics, analgesics, and antihistamines.[8]

Below is a conceptual workflow illustrating how a hypothetical drug derived from this scaffold might function as a GPCR antagonist.

Caption: Conceptual antagonism of a GPCR signaling pathway by a drug candidate.

Part 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).[8][14]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and strong acids.[8]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound is more than a simple chemical; it is a highly versatile and validated building block for modern drug discovery. Its structure combines the advantageous properties of the piperidine scaffold with the electronic and steric features of the methoxyphenyl group. A firm grasp of its synthesis, purification, and analytical characterization enables researchers to confidently employ this scaffold in the design and creation of novel, biologically active molecules with therapeutic potential.

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

Meyers, C., & Wipf, P. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 9(8), 1505–1508. Available at: [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis of 4-substituted 4-arylpiperidines. Retrieved from [Link]

-

Meyers, C., & Wipf, P. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters. Available at: [Link]

- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Meyers, C., & Wipf, P. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed. Available at: [Link]

-

Chemicalland21. (n.d.). 4-Diphenylmethoxypiperidine Hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

-

Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. Available at: [Link]

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SDS of this compound, Safety Data Sheets, CAS 6748-48-7 - chemBlink [chemblink.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. dea.gov [dea.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thieme-connect.de [thieme-connect.de]

- 14. 4-(4-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet [chemicalbook.com]

4-(4-Methoxyphenyl)piperidine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)piperidine Hydrochloride

Abstract

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth technical exploration of the synthetic pathways leading to this compound, a key intermediate and building block in drug discovery. We will dissect the most prevalent and efficient synthetic strategy, which proceeds through a tetrahydropyridine intermediate, and contrast it with the classical Grignard-based approach. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible synthesis.

Introduction: The Significance of the 4-Arylpiperidine Motif

The 4-arylpiperidine framework is a cornerstone in the design of centrally active agents, found in compounds ranging from opioid analgesics to antipsychotics and dopamine transporter inhibitors.[1] Its rigid structure allows for precise spatial orientation of the aryl group and the basic nitrogen, which is critical for binding to target receptors and transporters. 4-(4-Methoxyphenyl)piperidine, in particular, serves as a valuable precursor due to the electronic properties of the methoxy-substituted phenyl ring and its potential for further functionalization.

The synthesis of these structures, while conceptually straightforward, presents challenges in achieving high yields, purity, and scalability. The primary goal is the efficient formation of the C4-aryl bond on the piperidine ring. This guide details a robust and modular pathway that has become a standard in the field: the palladium-catalyzed cross-coupling to form a tetrahydropyridine, followed by stereocontrolled reduction.

Part 1: Primary Synthesis Pathway via Tetrahydropyridine Intermediate

This modern and highly versatile approach is favored for its modularity and the mild conditions employed in the key bond-forming step. The strategy involves first constructing a 4-aryl-1,2,3,6-tetrahydropyridine intermediate, which is then reduced to the target saturated piperidine ring.

Conceptual Workflow: Tetrahydropyridine Route

The pathway is logically segmented into three core stages:

-

C-C Bond Formation: A protected 4-piperidone is converted into an enol triflate, which then undergoes a Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid.

-

Ring Saturation: The double bond of the resulting tetrahydropyridine is reduced via catalytic hydrogenation.

-

Deprotection and Salt Formation: The nitrogen protecting group is removed, and the final hydrochloride salt is generated.

Caption: Overall workflow for the primary synthesis pathway.

Step 1: Synthesis of N-Boc-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine via Suzuki Coupling

The causality behind this step is to create a stable, yet reactive, intermediate from the commercially available N-Boc-4-piperidone. The vinyl triflate is an excellent electrophile for palladium-catalyzed cross-coupling reactions.[2]

Protocol Justification:

-

Protection: The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen. It is stable under the basic conditions of the triflate formation and the Suzuki coupling but can be easily removed under acidic conditions without affecting other functional groups.

-

Triflate Formation: The piperidone is first deprotonated with a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) to form the kinetic enolate. This enolate is then "trapped" with an electrophilic triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide) (PhN(Tf)₂), to yield the stable vinyl triflate.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds.[3][4] It involves the coupling of the vinyl triflate with an organoboron species (4-methoxyphenylboronic acid) catalyzed by a palladium(0) complex. A base (e.g., Na₂CO₃, K₃PO₄) is essential for the transmetalation step in the catalytic cycle.[5][6]

Experimental Protocol:

-

Vinyl Triflate Formation:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add KHMDS (1.1 eq, 1.0 M solution in THF) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add a solution of PhN(Tf)₂ (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to yield the vinyl triflate.

-

-

Suzuki Coupling:

-

To a degassed mixture of the vinyl triflate (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and sodium carbonate (3.0 eq) in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Heat the mixture to reflux (e.g., 80-90 °C) under a nitrogen atmosphere for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography (silica gel) to afford N-Boc-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine.

-

| Reagent | Molar Eq. (Triflate) | Molar Eq. (Suzuki) | Purpose |

| N-Boc-4-piperidone | 1.0 | - | Starting material |

| KHMDS | 1.1 | - | Base for enolate formation |

| PhN(Tf)₂ | 1.1 | - | Triflylating agent |

| 4-Methoxyphenylboronic acid | - | 1.5 | Aryl source |

| Pd(PPh₃)₄ | - | 0.05 | Catalyst |

| Na₂CO₃ | - | 3.0 | Base |

| Typical Yield | 85-95% | 70-90% |

Step 2: Catalytic Hydrogenation to the Piperidine Core

With the aryl group installed, the next step is the saturation of the heterocyclic ring. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and predictable stereochemistry (syn-addition of hydrogen).[7]

Protocol Justification:

-

Catalyst: Platinum dioxide (PtO₂, Adams' catalyst) or palladium on carbon (Pd/C) are commonly used.[7][8] PtO₂ is often employed in acidic media like acetic acid, which can sometimes facilitate the reaction. Pd/C is effective in neutral solvents like ethanol or methanol.

-

Hydrogen Source: The reaction is typically run under a positive pressure of hydrogen gas (from a balloon to a high-pressure autoclave), which adsorbs onto the catalyst surface and is delivered to the double bond.

Experimental Protocol:

-

To a solution of N-Boc-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the catalyst (e.g., 10% Pd/C, 10 wt% or PtO₂, 5 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (typically 1-4 atm or ~50 psi).

-

Stir the mixture vigorously at room temperature for 12-24 hours or until hydrogen uptake ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield N-Boc-4-(4-methoxyphenyl)piperidine, which is often pure enough for the next step without further purification. A typical yield is >95%.

Step 3: Deprotection and Hydrochloride Salt Formation

The final stage involves removing the Boc protecting group and converting the resulting free base into its more stable and handleable hydrochloride salt.

Protocol Justification:

-

Deprotection: The Boc group is labile to strong acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, isopropanol, or diethyl ether) efficiently cleaves the carbamate to release the free amine, carbon dioxide, and tert-butanol.[9]

-

Salt Formation: Introducing an excess of HCl after deprotection ensures the quantitative formation of the hydrochloride salt, which typically crystallizes from the solution, providing a final purification step.

Experimental Protocol:

-

Dissolve the N-Boc-4-(4-methoxyphenyl)piperidine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a saturated solution of HCl in diethyl ether or isopropanol (e.g., 2 M, >2.0 eq) with stirring.

-

A white precipitate will typically form immediately. Continue stirring at 0 °C for 30 minutes, then allow it to stand for another 1-2 hours to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white crystalline solid.[10] The yield is typically quantitative.

Part 2: Alternative Pathway via Grignard Reaction

An older but still relevant method for constructing the C4-aryl bond is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium reagent to the carbonyl group of 4-piperidone.

Conceptual Workflow: Grignard Route

This pathway introduces the aryl group and a hydroxyl group simultaneously, requiring a subsequent deoxygenation step.

Caption: Workflow for the alternative Grignard synthesis pathway.

Protocol and Mechanistic Considerations:

-

Grignard Reagent Formation and Addition:

-

4-Methoxyphenylmagnesium bromide is prepared by reacting 4-bromoanisole with magnesium turnings in an anhydrous ether solvent like THF.[11][12]

-

This reagent is then added slowly to a cooled solution (-78 °C) of N-Boc-4-piperidone. The low temperature is critical to minimize side reactions such as enolization of the piperidone by the basic Grignard reagent.[13]

-

After aqueous workup (typically with saturated NH₄Cl), the tertiary alcohol intermediate, N-Boc-4-hydroxy-4-(4-methoxyphenyl)piperidine, is isolated.

-

-

Reductive Dehydroxylation:

-

Removing the tertiary benzylic hydroxyl group is the most challenging step of this route. Direct reduction is difficult.

-

A common strategy is acid-catalyzed elimination of water to form the same tetrahydropyridine intermediate seen in the primary pathway, followed by hydrogenation.

-

Alternatively, more direct but harsher methods like reduction with triethylsilane and a strong acid (e.g., TFA) can be employed.

-

Comparative Analysis:

-

Versatility: The Suzuki pathway is generally more versatile and tolerant of various functional groups on the aryl ring compared to the highly reactive Grignard reagent.

-

Conditions: The Suzuki coupling often proceeds under milder conditions than the strictly anhydrous and low-temperature requirements of the Grignard reaction and the potentially harsh conditions needed for dehydroxylation.

-

Atom Economy: The Grignard route can be less atom-economical due to the introduction and subsequent removal of the hydroxyl group.

-

Convergence: The tetrahydropyridine pathway is highly convergent, allowing for the late-stage introduction of the aryl group onto a common piperidine-derived intermediate.

Characterization and Quality Control

The final product, this compound, should be characterized to confirm its identity and purity.

-

Appearance: White to off-white crystalline powder.[10]

-

Melting Point: 174-176 °C.[10]

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity. The proton NMR spectrum should show characteristic signals for the methoxy group (~3.8 ppm), the aromatic protons, and the distinct piperidine ring protons.[12]

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base.

-

Infrared Spectroscopy (IR): To identify functional groups, with characteristic absorbances for the amine salt (N-H stretch) and aromatic C-O stretch.[12]

Safety Information

The synthesis of this compound involves the use of hazardous materials.

-

Reagents: Handle organometallic reagents (KHMDS, Grignard reagents), corrosive acids (HCl, TFA), and flammable solvents (THF, diethyl ether) with extreme care in a well-ventilated fume hood.

-

Catalysts: Palladium and platinum catalysts are pyrophoric when dry and should be handled carefully.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Avoid inhalation or contact with skin and eyes.[10] Store the final product in a tightly sealed container away from oxidants and strong acids.[10]

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

Dodge, J. A., et al. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters, 16(3), 844–847. Available at: [Link]

-

Dodge, J. A., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. Available at: [Link]

-

Suwasia, S., & Babu, S. A. (2022). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. Available at: [Link]

-

Knochel, P., et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules, 23(6), 1435. Available at: [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis of 4-substituted 4-arylpiperidines. Available at: [Link]

-

Morrill, C., & Mani, N. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505–1508. Available at: [Link]

-

Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850. Available at: [Link]

- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Kotha, S., et al. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI. Available at: [Link]

-

Thomson, R. J., et al. (2009). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. NIH Public Access. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Available at: [Link]

-

Charette, A. B., et al. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society, 127(40), 13778–13779. Available at: [Link]

-

Xiao, J., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis. Available at: [Link]

-

Jaf, Z. N., & Miran, H. A. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Iraqi Journal of Science. Available at: [Link]

-

Ziering, A., et al. (1947). Piperidine Derivatives. Part III. 4-Arylpiperidines. Journal of Organic Chemistry, 12(6), 894-903. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. Available at: [Link]

-

ResearchGate. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Available at: [Link]

-

Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Available at: [Link]

-

Larsen, M. A., et al. (2020). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Available at: [Link]

-

Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. Available at: [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

-

NIH. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PMC. Available at: [Link]

-

ChemWhat. (n.d.). What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride?. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Available at: [Link]

- Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

-

ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Available at: [Link]

- Google Patents. (1999). EP0965588A1 - Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,4-tetrahydropyridines. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Tetrahydropyridine Derivatives through a Reaction of 1,6-Enynes, Sulfur Dioxide, and Aryldiazonium Tetrafluoroborates. Available at: [Link]

- Google Patents. (2022). WO2022136206A1 - A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide.

-

NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,3,4-Tetrahydropyridine synthesis [organic-chemistry.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. mt.com [mt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. pcliv.ac.uk [pcliv.ac.uk]

- 9. prepchem.com [prepchem.com]

- 10. chembk.com [chembk.com]

- 11. erowid.org [erowid.org]

- 12. dea.gov [dea.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Mechanism of Action of 4-(4-Methoxyphenyl)piperidine Hydrochloride

An In-Depth Analysis for Researchers and Drug Development Professionals

Executive Summary

The 4-(4-methoxyphenyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurologically active agents.[1] This guide provides a detailed examination of the putative mechanism of action of its hydrochloride salt, 4-(4-methoxyphenyl)piperidine hydrochloride. While direct pharmacological data for this specific molecule is limited in publicly accessible literature, a robust mechanistic hypothesis can be constructed by analyzing extensive structure-activity relationship (SAR) studies of its close analogs. Evidence strongly suggests a multi-target engagement profile, primarily centered on the inhibition of the dopamine transporter (DAT) and potential modulation of sigma (σ) receptors. This document synthesizes the available evidence, details the experimental protocols required to validate these interactions, and presents the downstream signaling consequences, offering a comprehensive resource for researchers in neuroscience and drug discovery.

Introduction: The Phenylpiperidine Scaffold

This compound (Chemical Formula: C12H18ClNO) is a crystalline solid soluble in water and ethanol.[2][3] It belongs to the phenylpiperidine class of compounds, which are renowned for their diverse interactions with central nervous system targets.[1] Derivatives of this core structure are integral to pharmaceuticals ranging from analgesics to antidepressants.[4][5] The subject molecule is often utilized as a key synthetic intermediate or building block in the development of more complex therapeutic agents, particularly those targeting neurological disorders.[4][6] Its specific mechanism of action is therefore of significant interest, as it informs the pharmacological profile of its derivatives.

The core hypothesis, based on extensive research into related structures, is that this compound functions as a monoamine transporter ligand and a sigma receptor modulator. The following sections will deconstruct the evidence supporting these interactions.

Primary Pharmacological Target Engagement

The biological activity of this compound is likely defined by its affinity for several key proteins involved in neurotransmission.

Monoamine Transporter Inhibition: A Focus on the Dopamine Transporter (DAT)

The dopamine transporter is a critical membrane protein that regulates dopaminergic signaling by facilitating the reuptake of dopamine from the synaptic cleft into presynaptic neurons. Inhibition of DAT increases the concentration and duration of dopamine in the synapse, a mechanism central to the action of many psychostimulants and antidepressants.

Numerous studies on substituted piperidines reveal that this scaffold is a potent inhibitor of DAT.[7][8][9] Structure-activity relationship studies have demonstrated that modifications to the piperidine ring and its substituents can produce ligands with high potency and selectivity for DAT over the serotonin transporter (SERT).[7][9] For instance, analogs of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine have shown IC50 values for DAT in the low nanomolar range.[7] The 4-benzylpiperidine carboxamide scaffold has also been extensively studied, with diphenyl groups and specific linker lengths conferring high potency for DAT inhibition.[10] The presence of the 4-methoxyphenyl group in the target compound is consistent with structures known to bind effectively to monoamine transporters.

Table 1: Comparative Binding Affinities of Representative Piperidine-Based DAT Ligands

| Compound | Target | Binding Affinity (IC50 or Ki) | Selectivity (vs. SERT) | Reference |

|---|---|---|---|---|

| GBR 12909 (Piperazine Analog) | DAT | IC50 = 14 nM | 6.1 | [7] |

| Analog 9 | DAT | IC50 = 6.6 nM | 33.8 | [7] |

| 4-[Bis(4-fluorophenyl)methoxy]piperidine | DAT | IC50 = 17.0 ± 1.0 nM | N/A | [8] |

| 4,4-difluoro-3-(phenoxymethyl)piperidine Analog (14a) | D4 Receptor | Ki = 0.3 nM | >2000-fold vs D1, D2, D3, D5 |[11] |

Note: Data is for structurally related analogs to infer the potential activity of this compound.

Sigma (σ) Receptor Modulation

Sigma receptors, comprising σ1 and σ2 subtypes, are now understood to be unique intracellular chaperone proteins, primarily located at the endoplasmic reticulum (ER).[12][13] They are not opioid receptors, despite their historical association.[14] These receptors modulate a variety of cellular functions, including ion channel activity, calcium signaling, and intercellular signaling, and are implicated in neuropsychiatric disorders, pain, and cancer.[13][14]

The piperidine moiety is a well-established key structural element for high-affinity binding to sigma receptors, particularly the σ1 subtype.[15] Docking studies reveal that the protonated nitrogen of the piperidine ring forms a crucial ionic interaction within the receptor's binding pocket. Replacing the piperidine ring with a piperazine often drastically reduces σ1 affinity, highlighting the structural importance of the piperidine core.[15] Given that this compound possesses this core feature, it is highly probable that it interacts with sigma receptors. This interaction could contribute to potential antipsychotic or neuroprotective effects, as σ1 receptor antagonists are being investigated for these properties.[12]

Experimental Validation of Mechanism

To definitively establish the mechanism of action, a series of well-defined experiments are required. The following section outlines a foundational protocol for assessing one of the primary hypothesized targets.

Rationale for Experimental Design

The first step in characterizing a novel ligand is to determine its binding affinity for its putative targets. A competitive radioligand binding assay is the gold-standard method for this purpose. It is a robust, high-throughput technique that quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor. This allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity. This protocol is self-validating through the inclusion of positive and negative controls and by ensuring the data fits a standard one-site competition model.

Detailed Protocol: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)

Principle: This assay measures the affinity of this compound for DAT by quantifying its ability to compete with the binding of a specific DAT radioligand, such as [³H]-WIN 35,428, to membranes prepared from cells expressing DAT or from dopamine-rich brain regions (e.g., rat striatum).

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-WIN 35,428 (or similar DAT-specific ligand)

-

Non-specific binding control: GBR 12909 (10 µM) or cocaine (30 µM)

-

Membrane Source: Rat striatal tissue or HEK293 cells stably expressing human DAT (hDAT)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

-

96-well microplates and Brandel Cell Harvester

-

Glass fiber filter mats (e.g., Whatman GF/B)

-

Scintillation fluid and a liquid scintillation counter

Methodology:

-

Membrane Preparation: a. Homogenize rat striatal tissue in ice-cold assay buffer. b. Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris. c. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 min at 4°C to pellet the membranes. d. Resuspend the pellet in fresh assay buffer and repeat the centrifugation step to wash the membranes. e. Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.

-

Assay Procedure: a. Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in assay buffer. b. In a 96-well plate, add in triplicate:

- Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.

- Non-specific Binding (NSB): 50 µL non-specific control (e.g., 10 µM GBR 12909), 50 µL radioligand, 100 µL membrane suspension.

- Test Compound: 50 µL of each dilution of the test compound, 50 µL radioligand, 100 µL membrane suspension. c. Incubate the plate for 60-90 minutes at room temperature or 4°C to reach equilibrium. d. Terminate the incubation by rapid filtration through the glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. e. Place the filter mats in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. f. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Convert the CPM for each concentration of the test compound into a percentage of specific binding: (% Binding) = (CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB) * 100. c. Plot the % Binding against the log concentration of the test compound. d. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). e. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling and Integrated Mechanism

The interaction of this compound with its primary targets initiates a cascade of downstream cellular events.

Signaling Pathways

Dopamine Transporter Inhibition: By blocking DAT, the compound increases the concentration of dopamine in the synapse. This elevated dopamine level leads to enhanced activation of postsynaptic dopamine receptors (D1-D5), which are G-protein coupled receptors that modulate downstream effectors like adenylyl cyclase, altering cAMP levels and protein kinase A (PKA) activity.

Caption: Signaling consequence of Dopamine Transporter (DAT) inhibition.

Sigma-1 Receptor Modulation: As a chaperone protein at the ER-mitochondria associated membrane (MAM), the σ1 receptor stabilizes client proteins, including ion channels like voltage-gated K+ channels and the IP3 receptor. Ligand binding can modulate this chaperone activity, thereby influencing calcium homeostasis and neuronal excitability.

Caption: Role of the Sigma-1 receptor as a ligand-operated chaperone.

Integrated Mechanistic Hypothesis

The overall pharmacological profile of this compound likely arises from a synergistic or additive effect of its actions at multiple targets. The primary effect is hypothesized to be DAT inhibition, leading to increased dopaminergic tone. This may be complemented by σ1 receptor binding, which can modulate neuronal excitability and provide neuroprotective effects. The precise functional outcome—whether stimulant, antidepressant, or antipsychotic-like—would depend on the relative affinity (Ki) for each target and the functional activity (i.e., agonist vs. antagonist) at the σ1 receptor.

Conclusion and Future Directions

Based on a comprehensive analysis of its structural class, this compound is hypothesized to act primarily as a dopamine transporter inhibitor with significant affinity for sigma receptors. This multi-target profile suggests a complex pharmacological character that warrants further investigation.

Future research should focus on:

-

Comprehensive Binding Profile: Experimentally determining the Ki values for DAT, SERT, NET, and both σ1 and σ2 receptors to quantify its affinity and selectivity.

-

Functional Assays: Conducting cell-based functional assays (e.g., neurotransmitter uptake inhibition, calcium flux assays) to determine if the compound acts as an agonist or antagonist at these targets.

-

In Vivo Studies: Utilizing techniques like in vivo microdialysis in animal models to confirm that the compound modulates synaptic dopamine levels in relevant brain regions.

-

Behavioral Pharmacology: Assessing the compound in established animal models of depression, psychosis, or addiction to correlate its molecular actions with behavioral outcomes.

By pursuing these lines of inquiry, the scientific community can fully elucidate the mechanism of action of this compound, paving the way for the rational design of new, more effective therapeutics for neurological and psychiatric disorders.

References

-

Zimmerman, D. M., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-74. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride. Retrieved from [Link]

-

Chaudhary, A., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(5), 699-705. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4846. Retrieved from [Link]

-

Chaudhary, A., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-56. Retrieved from [Link]

-

Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]

-

Szałata, M., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(15), 8684. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

- Google Patents. (n.d.). US4585777A - (-)-Trans-4-(4-fluorophenyl)-3-(4-methoxyphenoxy)methylpiperidine for potentiating 5-HT.

- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

Wikipedia. (n.d.). Sigma receptor. Retrieved from [Link]

-

ChemRxiv. (2022). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. Retrieved from [Link]

-

PubChem. (n.d.). rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride. Retrieved from [Link]

-

GSRS. (n.d.). 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

-

Pharmazone. (n.d.). Paroxetine - Impurity B (Hydrochloride Salt). Retrieved from [Link]

-

Synchemia. (n.d.). Paroxetine USP Related Compound A. Retrieved from [Link]

-

J&K Scientific. (n.d.). 3-(4-Methoxybenzyl)Piperidine Hydrochloride. Retrieved from [Link]

-

PubMed. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Retrieved from [Link]

-

Su, T. P., et al. (2001). The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology. Current Neuropharmacology, 1(4), 339-350. Retrieved from [Link]

-

Al-Abri, M., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 76, 128974. Retrieved from [Link]

-

Kim, J., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 26(1), 74-82. Retrieved from [Link]

-

Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews, 62(3), 387-426. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. longdom.org [longdom.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Sigma receptor - Wikipedia [en.wikipedia.org]

- 13. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4-(4-Methoxyphenyl)piperidine Hydrochloride (CAS 6748-48-7): Synthesis, Characterization, and Application

This document provides an in-depth technical overview of 4-(4-Methoxyphenyl)piperidine hydrochloride (CAS No. 6748-48-7), a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental properties, validated synthetic routes, comprehensive analytical characterization, and its pivotal role in the development of novel therapeutics, particularly those targeting the central nervous system. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Core Compound Profile and Significance

This compound is a piperidine derivative distinguished by a methoxy-substituted phenyl group at the 4-position. This substitution pattern makes it a valuable precursor for a wide range of biologically active molecules. The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs, while the methoxyphenyl moiety allows for diverse downstream chemical modifications. Its hydrochloride salt form enhances stability and solubility in aqueous media, simplifying handling and formulation processes.[1][2]

The primary significance of this compound lies in its utility as an intermediate in synthesizing more complex molecules with therapeutic potential. It is particularly noted for its application in developing agents for neurological disorders and as a precursor to antipsychotic drugs.[3][4][5]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These parameters are critical for experimental design, from reaction setup to purification and formulation.

| Property | Value | Source(s) |

| CAS Number | 6748-48-7 | [1] |

| Molecular Formula | C₁₂H₁₇NO · HCl | [1] |

| Molecular Weight | 227.73 g/mol | [1] |

| Appearance | White crystalline powder / solid | [1][3] |

| Melting Point | 174-176 °C | [3] |

| Solubility | Soluble in water and ethanol | [3] |

| Purity | ≥95% (Typical) | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While various specific pathways exist, a common conceptual approach involves the formation of the core piperidine ring followed by aryl group introduction and final salt formation.

Below is a diagram illustrating a plausible synthetic pathway. The choice of reagents and conditions at each step is critical. For instance, the initial steps focus on constructing the carbon skeleton, followed by reductive amination to form the piperidine ring, and finally, a coupling reaction to attach the methoxyphenyl group before acidification.

Exemplary Synthesis Protocol

The following protocol is a representative example. Causality: The conversion to the hydrochloride salt in the final step is crucial not only for purification via crystallization but also to improve the compound's long-term stability and handling characteristics.[6]

-

Grignard Reagent Preparation: React 4-bromoanisole with magnesium turnings in dry diethyl ether to form the 4-methoxyphenylmagnesium bromide Grignard reagent. This step is moisture-sensitive, as water would quench the highly reactive organometallic intermediate.

-

Nucleophilic Addition: Slowly add a solution of a suitable piperidone precursor (e.g., 1-benzyl-4-piperidone) to the Grignard reagent. The nucleophilic carbon of the Grignard attacks the electrophilic carbonyl carbon of the piperidone.

-

Reduction/Deprotection: The resulting tertiary alcohol is then subjected to reduction and deprotection (if a protecting group like benzyl is used) using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. This step forms the stable piperidine ring and removes the protecting group.

-

Acidification: Dissolve the resulting free base, 4-(4-Methoxyphenyl)piperidine, in a suitable solvent like diethyl ether. Acidify the solution by bubbling hydrogen chloride gas or adding a solution of HCl in an organic solvent.

-

Isolation: The hydrochloride salt will precipitate out of the solution. The resulting white crystals are collected by suction filtration and dried to yield the final product.[6]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of this compound is paramount. A multi-technique analytical approach provides a self-validating system for quality control.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum provides definitive information about the electronic environment of hydrogen atoms. Key expected signals include:

-

Aromatic protons of the methoxyphenyl group appearing as two distinct doublets in the ~6.8-7.2 ppm range, characteristic of para-substitution.

-

A singlet for the methoxy (-OCH₃) protons around 3.8 ppm.

-

A series of multiplets for the piperidine ring protons, typically in the ~1.5-3.5 ppm range. The proton attached to the nitrogen will show a broad signal due to the presence of the hydrochloride.

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework of the molecule.

B. Mass Spectrometry (MS)

MS is used to confirm the molecular weight and fragmentation pattern. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) in electron ionization (EI) mode, the free base would be observed.[6]

-

Molecular Ion (M⁺): The molecular ion peak for the free base (C₁₂H₁₇NO) would be expected at m/z 191.

-

Fragmentation: Key fragments would arise from the cleavage of the piperidine ring and the loss of the methoxy group, providing further structural confirmation.

C. High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining purity.

-

Methodology: A reversed-phase C18 column is typically used with a mobile phase consisting of an acetonitrile/water gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection is effective due to the presence of the aromatic ring. A wavelength of around 225 nm is generally suitable.

-

Purpose: This method quantifies the main peak (the desired compound) against any impurities, ensuring the batch meets the required purity specifications (e.g., >95%).

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a versatile scaffold for building more complex drug candidates. Its structure allows for modification at the piperidine nitrogen, which is a common strategy for tuning pharmacological activity.

-

Neurotransmitter Research: This compound is used in studies investigating the modulation of neurotransmitter systems.[4] By derivatizing the piperidine nitrogen, chemists can synthesize libraries of compounds to screen for activity at dopamine, serotonin, or norepinephrine receptors, which are key targets for treating depression, anxiety, and other neurological conditions.[2][5]

-

Antipsychotic Drug Precursor: It serves as a starting material for certain antipsychotic drugs.[3] The core structure mimics portions of endogenous ligands, providing a strong starting point for developing potent and selective receptor modulators.

-

Pharmaceutical Intermediate: Beyond specific targets, it is a crucial intermediate for a variety of pharmaceuticals.[4] Its stable, easy-to-handle nature makes it a reliable building block in multi-step syntheses for creating complex Active Pharmaceutical Ingredients (APIs).[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[3][8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to prevent inhalation of the powder.[3] Avoid dust formation.[8]

-

Storage: Store the container tightly sealed in a cool, dry place.[8] It should be kept away from strong oxidizing agents.[3][8]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, flush with water as a precaution.[8] If ingested or inhaled, seek immediate medical attention.[3]

This guide provides a foundational understanding of this compound, grounded in established scientific principles and practices. Its robust chemistry and versatile structure ensure its continued importance as a cornerstone building block in the ongoing quest for novel and effective therapeutics.

References

-

This compound - ChemBK. (2024). ChemBK. [Link]

-

Cas 6748-48-7,4-(4-METHOXYPHENYL)PIPERIDINE | lookchem. (n.d.). LookChem. [Link]

-

4-Methoxyphencyclidine: An Analytical Profile - DEA.gov. (n.d.). U.S. Drug Enforcement Administration. [Link]

-

3-(4-Methoxybenzyl)Piperidine Hydrochloride | 625454-21-9 - J&K Scientific. (n.d.). J&K Scientific. [Link]

-

Safety Data Sheet - Durham Tech. (2014). Sigma-Aldrich. [Link]

Sources

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)piperidine Hydrochloride: Molecular Weight, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-(4-Methoxyphenyl)piperidine hydrochloride, a key building block in modern drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the fundamental physicochemical properties, molecular weight determination, and practical applications of this important compound.

Introduction: The Significance of the Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated heterocyclic structure provides a versatile scaffold that can be functionalized to modulate pharmacological activity, solubility, and pharmacokinetic properties. This compound, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents, including those targeting the central nervous system.[3][4][5] This guide will focus on the foundational aspect of its characterization: its molecular weight.

Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development.

Chemical Structure and Formula

The structure of this compound consists of a piperidine ring substituted at the 4-position with a 4-methoxyphenyl group. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.

The correct chemical formula for this compound is C₁₂H₁₇NO·HCl .[6][7] It is crucial to represent the hydrochloride as a separate entity to accurately reflect the salt form. The free base, 4-(4-Methoxyphenyl)piperidine, has the formula C₁₂H₁₇NO.[8]

Summary of Physicochemical Data